(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride
Overview
Description
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydrochloride salt. This compound is of interest in organic synthesis and pharmaceutical research due to its unique stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the Boc group. One common method includes the reaction of 2,5-dimethylpiperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid for Boc deprotection.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields 2,5-dimethylpiperazine, while coupling reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The piperazine ring can interact with various biological pathways, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-dimethylpiperazine: Lacks the Boc protecting group, making it more reactive.
(2R,5S)-1-Boc-2,5-dimethylpiperazine: Similar structure but without the hydrochloride salt.
(2R,5S)-1-Boc-2,5-dimethylpiperazine acetate: Contains an acetate salt instead of hydrochloride.
Uniqueness
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the hydrochloride salt. This combination provides distinct reactivity and solubility properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWALJKZSNHQOBH-OULXEKPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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